N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide
Description
Properties
CAS No. |
86785-34-4 |
|---|---|
Molecular Formula |
C13H9F3N2O4S |
Molecular Weight |
346.28 g/mol |
IUPAC Name |
N-[4-nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9F3N2O4S/c14-13(15,16)11-8-9(18(19)20)6-7-12(11)17-23(21,22)10-4-2-1-3-5-10/h1-8,17H |
InChI Key |
NCSTXAZGMCHNLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The amine (4-nitro-2-(trifluoromethyl)aniline) is typically dissolved in an inert solvent such as toluene, dichloromethane, or tetrahydrofuran (THF). A base, such as potassium carbonate (K₂CO₃) or pyridine, is added to neutralize HCl generated during the reaction. Benzenesulfonyl chloride is introduced dropwise at temperatures ranging from 0°C to ambient conditions.
Key Parameters:
- Solvent Selection: Toluene and ethyl acetate are preferred for their balance of polarity and ease of removal.
- Base-to-Substrate Ratio: Optimal yields are achieved with a base-to-amine molar ratio of 3:1 to 1:1.
- Temperature Control: Reactions conducted at 20–25°C minimize side reactions such as sulfonate ester formation.
Work-Up and Purification
Post-reaction, the mixture is quenched with water, and the organic layer is separated. Crude product is purified via recrystallization from ethanol or chromatography, yielding the target compound in 75–85% purity.
Reductive Coupling of Sulfinates and Nitroarenes
A novel method reported in recent literature involves the reductive coupling of sodium benzenesulfinate with 4-nitro-2-(trifluoromethyl)nitrobenzene. This approach avoids the use of sulfonyl chlorides, which are moisture-sensitive and hazardous.
Reaction Optimization
The reaction employs sodium bisulfite (NaHSO₃) as a reductant in dimethyl sulfoxide (DMSO) at 60°C. Under these conditions, the nitro group is transiently reduced to a nitroso intermediate, which couples with the sulfinate to form the sulfonamide.
Critical Findings (Table 1):
| Entry | Reductant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaHSO₃ (4.5 eq) | DMSO | 60 | 72 |
| 2 | SnCl₂ (3.0 eq) | DMSO | 60 | 34 |
| 3 | None | DMSO | 60 | <10 |
Table 1. Yield optimization for reductive coupling method.
The absence of FeCl₂, initially thought to catalyze the reaction, surprisingly improved yields by reducing homocoupling byproducts.
Alternative Synthetic Routes
Nitration of Preformed Sulfonamides
An alternative strategy involves nitrating N-[2-(trifluoromethyl)phenyl]benzenesulfonamide. This method uses a mixture of nitric and sulfuric acids to introduce the nitro group at the para position. However, regioselectivity challenges and over-nitration limit its utility, with yields rarely exceeding 50%.
Solid-Phase Synthesis
Recent advances explore polymer-supported sulfonyl chlorides to streamline purification. While promising for high-throughput applications, this method remains experimental due to scalability issues.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like DMF and NMP enhance reaction rates but complicate purification. Non-polar solvents like toluene favor crystalline product formation, critical for industrial processes.
Catalytic Additives
The addition of 1–2 mol% of DMAP (4-dimethylaminopyridine) accelerates sulfonylation by stabilizing the transition state, boosting yields to 90% in pilot studies.
Industrial-Scale Production Considerations
Cost-Efficiency Metrics
Process Intensification
Continuous flow reactors have been tested to minimize reaction times (from 12 h to 2 h) and improve heat dissipation, achieving >95% conversion in preliminary trials.
Chemical Reactions Analysis
Types of Reactions
N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and thiol-substituted derivatives .
Scientific Research Applications
N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an antibacterial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s key structural analogs differ in substituent type, position, or sulfonamide group modifications.
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formulas from evidence or analogs.
Substituent Effects on Properties
- Nitro vs. Chloro: The nitro group (-NO₂) is a stronger electron-withdrawing group (EWG) than chloro (-Cl), making the target compound more electron-deficient. This enhances sulfonamide acidity and may improve binding in biological systems compared to its chloro analog .
- Sulfonamide Group : Replacing benzenesulfonamide with methanesulfonamide (as in N-[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonamide) reduces steric bulk and aromatic interactions, which could impact solubility or target affinity .
Biological Activity
N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly its antimicrobial properties and potential applications in medicinal chemistry. This article presents a detailed analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group that is critical for its biological activity. The trifluoromethyl group enhances its lipophilicity, which facilitates cellular penetration. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that may induce cellular damage or apoptosis in target cells .
The primary mechanism of action for this compound involves the inhibition of bacterial enzymes. Specifically, the sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts folate metabolism, essential for bacterial growth and replication .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown it to be effective against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth has been attributed to its interference with folic acid synthesis pathways .
Case Studies
- Cardiovascular Effects : A study evaluated the effects of benzenesulfonamide derivatives, including this compound, on isolated rat hearts. Results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .
- Cancer Cell Lines : The compound has also been tested against various cancer cell lines. For instance, it was observed to induce apoptosis in MDA-MB-231 breast cancer cells, evidenced by increased annexin V-FITC positivity, indicating a significant rise in apoptotic cells compared to control groups .
Data Summary
| Activity | IC50 (µM) | Target |
|---|---|---|
| Antibacterial | 10-25 | Various bacterial strains |
| Apoptosis induction | 0.18 - 22.04 | MDA-MB-231 cancer cells |
| Cardiovascular effects | N/A | Isolated rat heart model |
Research Applications
This compound is being explored for several applications:
- Antibacterial Agent : Its efficacy against bacteria makes it a candidate for developing new antibiotics.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology.
- Cardiovascular Research : The effects on perfusion pressure suggest further investigation into its role in cardiovascular health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
